molecular formula C19H12Cl2F2N2O2 B3015944 1-(2,4-dichlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-71-0

1-(2,4-dichlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3015944
CAS No.: 941910-71-0
M. Wt: 409.21
InChI Key: DZNDTXNLMOGJRP-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12Cl2F2N2O2 and its molecular weight is 409.21. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigation and Conformation Analysis

Research has shown that compounds similar to 1-(2,4-dichlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been synthesized as model compounds for natural coenzymes. These compounds were systematically studied through spectroscopic methods to understand their conformation, absorption, and fluorescence properties. The findings indicate that the absorption characteristics argue for an effective conjugation between the dihydropyridine and carboxamide π-systems, suggesting a stable transoid conformation in solution (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Biological Evaluation

Another study focused on the synthesis and biological evaluation of new series 1,4-dihydropyridine derivatives, highlighting the potential of these compounds for antibacterial and antioxidant activities. This research emphasizes the application of such compounds in developing new therapeutic agents with significant antibacterial and antioxidant functions (Ghorbani‐Vaghei et al., 2016).

Chiral Auxiliaries in Asymmetric Synthesis

Compounds structurally related to this compound have been used as chiral auxiliaries for the asymmetric synthesis of amino acids. This application underscores the importance of such compounds in facilitating the production of enantiomerically pure substances, which is critical in the pharmaceutical industry (Belokon’ et al., 2002).

Material Science Applications

Research into the synthesis and characterization of aromatic polyamides and polyimides based on related compounds has demonstrated their potential in material science, particularly for applications requiring materials with enhanced thermal stability and excellent solubility. These polymers' properties make them suitable for advanced engineering applications (Choi & Jung, 2004).

Antipathogenic Activity

The antipathogenic activity of new thiourea derivatives, which share functional groups with the compound , has been evaluated, showing significant effects against bacterial strains capable of biofilm formation. This research indicates the potential of structurally related compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F2N2O2/c20-12-4-3-11(15(21)8-12)10-25-7-1-2-14(19(25)27)18(26)24-17-9-13(22)5-6-16(17)23/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNDTXNLMOGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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